molecular formula C10H5BrClF2N B2743574 8-Bromo-4-chloro-3-(difluoromethyl)quinoline CAS No. 2248380-45-0

8-Bromo-4-chloro-3-(difluoromethyl)quinoline

Cat. No. B2743574
CAS RN: 2248380-45-0
M. Wt: 292.51
InChI Key: PDXJPSGXRGVYTF-UHFFFAOYSA-N
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Description

“8-Bromo-4-chloro-3-(difluoromethyl)quinoline” is a chemical compound that incorporates a versatile difluoromethyl group . It is a part of the 4-anilinoquinoline kinase inhibitor motif . The compound has been fully characterized with 1H/13C-NMR and high-resolution mass spectra (HRMS) .


Synthesis Analysis

The synthesis of this compound involves a routine process . For instance, 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline were suspended in ethanol and refluxed for 18 hours . This resulted in the formation of the desired compound .


Molecular Structure Analysis

The small molecule crystal structure of the compound was solved, which revealed that the difluoromethyl group was disordered within the packing arrangement . There was also a 126.08 (7)° out of plane character between the respective ring systems within the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular formula of CHBrClN . Its average mass is 242.500 Da and its monoisotopic mass is 240.929382 Da .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . The compound should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

8-bromo-4-chloro-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClF2N/c11-7-3-1-2-5-8(12)6(10(13)14)4-15-9(5)7/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJPSGXRGVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-3-(difluoromethyl)quinoline

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